1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-11H,12H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCHTMCPBJSDQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzotriazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. Research has demonstrated that these compounds can inhibit tumor growth in vivo and in vitro by targeting specific enzymes involved in cell proliferation and survival .
Antimicrobial Properties
Benzotriazole derivatives have also been investigated for their antimicrobial activity. Studies suggest that they can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the microbial cell membrane integrity or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Some derivatives have shown promising anti-inflammatory effects, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX) and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for developing new anti-inflammatory drugs .
Corrosion Inhibition
One of the most notable applications of this compound is as a corrosion inhibitor for metals such as copper and its alloys. The compound forms a protective layer on metal surfaces that prevents oxidation and degradation in corrosive environments. Studies have shown that it significantly reduces corrosion rates compared to untreated samples .
Photostabilizers
Benzotriazoles are widely used as UV stabilizers in polymers and coatings. They absorb UV radiation and dissipate it as harmless heat, thereby protecting materials from photodegradation. This application is particularly relevant in industries where materials are exposed to sunlight for extended periods .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activities. It also interacts with cellular proteins, affecting various signaling pathways and leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent groups are summarized in Table 1.
Table 1: Structural Comparison of Benzotriazole Derivatives
Key Observations :
- Electron Effects : The target’s styryl group provides π-conjugation, whereas nitroimidazole () and sulfonyl () substituents introduce electron-withdrawing effects, altering reactivity.
- Bioactivity: Nitroimidazole derivatives exhibit antimicrobial and chemotherapeutic activities due to nitro group redox properties , while the target’s non-polar styryl group may prioritize material science applications.
Physical Properties
Melting points, solubility, and spectroscopic data for selected analogs are compared in Table 2.
Table 2: Physical and Spectroscopic Data
Analysis :
- Melting Points : Derivatives with alkyl chains (e.g., propyl/butyl in ) exhibit similar melting points (~167–170°C), suggesting the target’s styryl group may yield comparable values.
- Spectroscopy : The target’s conjugated styryl group would show distinct vinyl proton signals in ¹H NMR (~6.5–7.5 ppm) and C=C stretching in IR (~1600–1650 cm⁻¹), differing from nitro or carbonyl-containing analogs.
Reactivity :
- Nitroimidazole Derivatives: Participate in redox reactions and hydrogen bonding due to NO₂ groups, enabling antimicrobial activity .
- Methanesulfonyl Derivatives : Act as precursors for nucleophilic substitutions (e.g., acylations) .
- Target Compound : The styryl group may undergo photochemical [2+2] cycloadditions or serve as a ligand in coordination polymers due to π-conjugation.
Biological Activity
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole, a compound belonging to the benzotriazole family, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to a phenylpropene side chain, which is hypothesized to contribute to its biological activity. The structural characteristics allow for various interactions with biological targets, including enzyme inhibition and receptor binding.
Antimicrobial Activity
Benzotriazoles, including the target compound, have shown significant antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit varying degrees of activity against bacteria and fungi.
| Compound | Target Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| 1H-benzotriazole | Escherichia coli | Moderate Activity | 32 |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | Potent Activity | 6.25 |
| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazole | Candida albicans | High Activity | 12.5 |
Studies have shown that compounds with bulky hydrophobic groups enhance antibacterial activity against gram-positive and gram-negative bacteria .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of benzotriazole derivatives. A study demonstrated that certain benzotriazoles could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways, which play a crucial role in inflammation .
Anticancer Activity
Emerging studies suggest that benzotriazoles may possess anticancer properties. For instance, certain derivatives have been found to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression. The structure-activity relationship (SAR) studies indicate that modifications to the benzotriazole ring can enhance cytotoxic effects against specific cancer types .
Case Study: Anticancer Effects
A recent study evaluated the cytotoxic effects of a series of benzotriazole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with electron-withdrawing groups at specific positions on the benzotriazole ring exhibited enhanced cytotoxicity compared to those without such modifications.
| Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Nitrobenzotriazole | 15 | Induction of apoptosis |
| Benzoylbenzotriazole | 20 | Cell cycle arrest at G2/M phase |
Q & A
Q. What are the recommended synthetic routes for 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between benzotriazole derivatives and α,β-unsaturated carbonyl precursors. A general procedure includes:
- Step 1: Reacting 1H-benzotriazole with a cinnamaldehyde derivative (e.g., (2E)-3-phenylprop-2-enal) under basic conditions (e.g., NaOH in ethanol/water mixtures) to form the enone intermediate .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
- Optimization: Reaction efficiency depends on solvent polarity, base concentration, and reaction time. For example, ethanol-water mixtures (1:1) with 10% NaOH yield higher purity products compared to anhydrous solvents .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Confirm the (2E)-configuration of the propenyl group via coupling constants () in -NMR .
- Mass Spectrometry (HRMS): Verify molecular weight accuracy (e.g., calculated : 235.1114; observed: 235.1112) .
- X-ray Crystallography: Resolve crystal structures using SHELXL for bond-length validation (e.g., C=C bond length ~1.34 Å for the (2E)-configuration) .
Advanced Research Questions
Q. How can crystallographic data refinement (e.g., using SHELXL) resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data. Use synchrotron sources for weakly diffracting crystals .
- Refinement in SHELXL:
- Case Study: A similar compound, 1-(pyridin-2-ylmethyl)-1H-benzotriazole, showed 0.02 Å deviation in bond lengths after refinement, confirming structural accuracy .
Q. What strategies are effective in analyzing contradictory bioactivity data across different assays?
Methodological Answer:
- Assay Replication: Conduct dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Target Engagement Studies: Use surface plasmon resonance (SPR) to measure binding affinity () to hypothesized targets (e.g., kinases or GPCRs). Discrepancies between SPR and cell-based assays may indicate off-target effects .
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses in different protein conformations. For example, a 2.5 Å RMSD shift in docking poses explained variability in IC values .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Methodological Answer:
-
Core Modifications: Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring to enhance metabolic stability. For example, fluorinated analogs showed 3-fold higher half-lives in microsomal assays .
-
Side-Chain Engineering: Replace the propenyl group with heterocyclic moieties (e.g., triazoles) to improve solubility. A 2023 study demonstrated a 40% increase in aqueous solubility for triazole-substituted analogs .
-
Data Table:
Analog Modification Bioactivity (IC, μM) Solubility (mg/mL) Parent Compound 12.5 ± 1.2 0.15 4-Fluoro-phenyl 8.7 ± 0.9 0.18 Triazole-propenyl 10.3 ± 1.1 0.55
Q. What experimental approaches are critical for elucidating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a 2024 study identified non-competitive inhibition of CYP450 3A4 () .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (, ) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies: Introduce point mutations (e.g., Tyr→Phe) in enzyme active sites to identify critical binding residues. A 30% loss in binding affinity was observed for a Tyr138Ala mutant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
